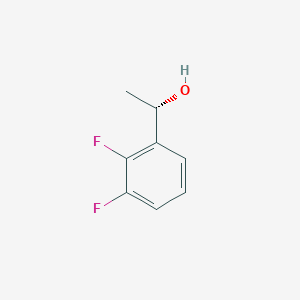![molecular formula C17H11F3N4O3 B2723226 7-methoxy-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide CAS No. 2034234-70-1](/img/structure/B2723226.png)
7-methoxy-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of molecules known as pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are privileged scaffolds in medicinal chemistry and have been reported to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction . The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring . It also contains a trifluoromethyl group and a methoxy group attached to the pyrimidine ring .Chemical Reactions Analysis
The Suzuki–Miyaura cross-coupling reaction is one of the most useful methods to create new carbon–carbon (C sp2–C sp2) bonds, thanks to the stability and the low toxicity of organoboron reagents . This reaction has been used in the synthesis of similar compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from similar compounds. For instance, the presence of the trifluoromethyl group is likely to increase the compound’s lipophilicity, which could enhance its ability to cross biological membranes .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Novel heterocyclic compounds derived from similar structures have been synthesized, illustrating the diversity of chemical modifications possible with benzofuran and pyrazolo[1,5-a]pyrimidine moieties. These compounds have been explored for their potential applications, including anti-inflammatory and analgesic agents, showcasing the versatility of such molecules in medicinal chemistry (Abu‐Hashem et al., 2020).
Cytotoxicity and Anticancer Properties
The cytotoxicity of pyrazolo[1,5-a]pyrimidine derivatives has been evaluated, indicating potential for anticancer applications. These derivatives exhibit selective cytotoxicity against various cancer cell lines, highlighting their promise in cancer research (Hassan, Hafez, & Osman, 2014). Further, the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides has been studied, offering insights into the structural modifications that impact biological activity (Drev et al., 2014).
Antimicrobial Activity
Synthesis of novel compounds incorporating the pyrazolo[1,5-a]pyrimidine scaffold has led to the discovery of molecules with significant antimicrobial activity. This indicates the potential of such compounds in developing new antibacterial and antifungal agents (Idrees et al., 2020).
Wirkmechanismus
Target of Action
The primary target of the compound 7-methoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-1-benzofuran-2-carboxamide is the Estrogen Receptor/ERR;Estrogen/progestogen Receptor . These receptors play a crucial role in various biological processes, including the regulation of the menstrual cycle, maintenance of pregnancy, and the development of secondary sexual characteristics.
Mode of Action
The compound 7-methoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-1-benzofuran-2-carboxamide interacts with its targets by acting as a selective ERβ antagonist . This means it binds to the estrogen receptor beta (ERβ), preventing the natural ligand (estrogen) from binding and activating the receptor. This results in changes in the transcription of genes regulated by these receptors.
Biochemical Pathways
The action of 7-methoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-1-benzofuran-2-carboxamide affects the estrogen signaling pathway . By acting as an antagonist at ERβ, it can modulate the activity of genes downstream of this receptor. The exact downstream effects can vary depending on the specific cellular context, but they often involve changes in cell proliferation, differentiation, and survival.
Result of Action
The molecular and cellular effects of 7-methoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-1-benzofuran-2-carboxamide’s action depend on the specific cellular context. In general, by acting as an ERβ antagonist, it can modulate the activity of genes regulated by this receptor, leading to changes in cell proliferation, differentiation, and survival .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
The 7-methoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-1-benzofuran-2-carboxamide compound has been found to interact with various enzymes and proteins. For instance, it has been identified as a novel inhibitor of CDK2, a cyclin-dependent kinase . The interaction between this compound and CDK2 is believed to play a crucial role in its biochemical activity .
Cellular Effects
In terms of cellular effects, 7-methoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-1-benzofuran-2-carboxamide has been found to significantly inhibit the growth of various cell lines . It influences cell function by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
At the molecular level, 7-methoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-1-benzofuran-2-carboxamide exerts its effects through binding interactions with biomolecules and inhibition of enzyme activity . Specifically, it has been found to inhibit the activity of CDK2, a key enzyme involved in cell cycle regulation .
Eigenschaften
IUPAC Name |
7-methoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N4O3/c1-26-11-4-2-3-9-5-12(27-15(9)11)16(25)22-10-7-21-14-6-13(17(18,19)20)23-24(14)8-10/h2-8H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSCMSIHVKFZBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CN4C(=CC(=N4)C(F)(F)F)N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride](/img/structure/B2723145.png)
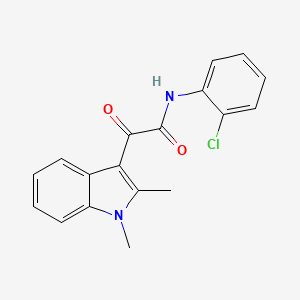

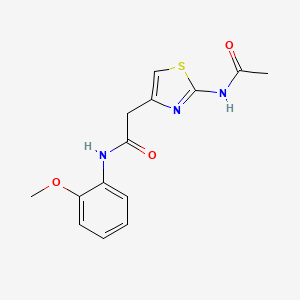
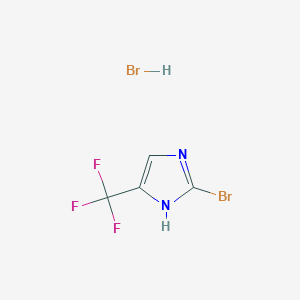
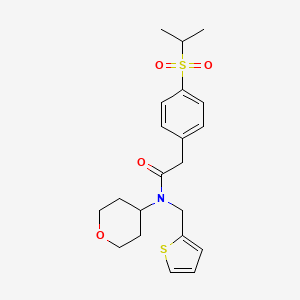
![Tert-butyl 4-{2-oxo-2-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]ethyl}piperidine-1-carboxylate](/img/structure/B2723152.png)
![2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(thiophen-2-yl)acetonitrile](/img/structure/B2723153.png)
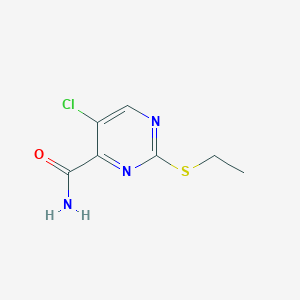
![6-Azaspiro[3.4]octan-2-ol hydrochloride](/img/structure/B2723156.png)
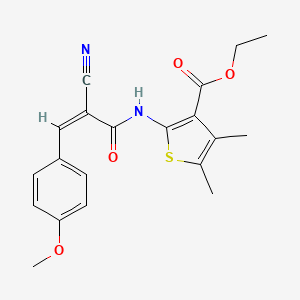
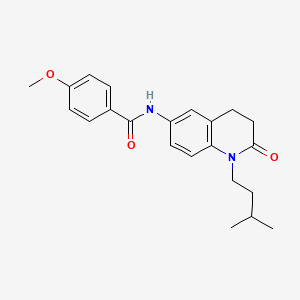
![4-chloro-3-[(Z)-(3-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2723161.png)
